BAY-885
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Overview
Description
BAY-885 is a highly potent and selective inhibitor of extracellular signal-regulated kinase 5 (ERK5). It has shown significant promise in scientific research, particularly in the field of cancer biology. This compound is known for its ability to induce apoptosis in cancer cells by regulating specific molecular pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY-885 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and yield of the final product. The compound is typically produced in a powdered form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
BAY-885 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives of this compound that retain its core molecular structure .
Scientific Research Applications
BAY-885 has a wide range of applications in scientific research, including:
Cancer Biology: This compound has been shown to induce apoptosis in breast cancer cells by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway
Signal Transduction Studies: As an ERK5 inhibitor, this compound is used to study the role of ERK5 in various cellular processes, including proliferation, differentiation, and apoptosis
Drug Development: This compound is used as a lead compound in the development of new therapeutic agents targeting ERK5
Mechanism of Action
BAY-885 exerts its effects by inhibiting the activity of ERK5, a key protein involved in cellular signal transduction. By inhibiting ERK5, this compound disrupts the signaling pathways that promote cell survival and proliferation. This leads to the induction of apoptosis in cancer cells. The compound specifically targets the MEK5/ERK5 axis, which is known to promote tumorigenesis in breast cancer .
Comparison with Similar Compounds
Similar Compounds
Selumetinib: An inhibitor of MEK1 and ERK1/2 phosphorylation.
MEK-IN-6: A potent MEK inhibitor that effectively inhibits ERK1/2 phosphorylation.
MHJ-627: A potent inhibitor of ERK5 with similar effects on cancer cell death
Uniqueness of BAY-885
This compound is unique in its high selectivity and potency as an ERK5 inhibitor. Unlike other ERK5 inhibitors, this compound effectively mimics the effects of ERK5 genetic ablation in cancer cells, making it a valuable tool in cancer research .
Properties
IUPAC Name |
[2-amino-4-(trifluoromethoxy)phenyl]-[4-[7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3N7O2/c1-33-8-10-34(11-9-33)17-12-21-23(30-14-17)22(32-15-31-21)16-4-6-35(7-5-16)24(36)19-3-2-18(13-20(19)29)37-25(26,27)28/h2-3,12-16H,4-11,29H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXURFIGBRGWPQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C(=NC=N3)C4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC(F)(F)F)N)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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